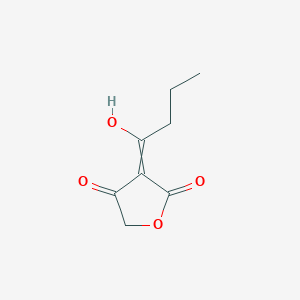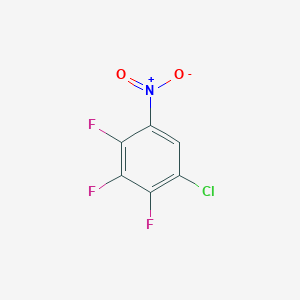
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid is a complex organic compound that features a morpholine ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with thiazole derivatives . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiazole rings can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the morpholine or thiazole rings.
Applications De Recherche Scientifique
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]aniline
- [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
- 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL
Uniqueness
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine is unique due to its specific combination of morpholine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
169195-55-5 |
|---|---|
Formule moléculaire |
C11H18ClN3O6S |
Poids moléculaire |
355.80 g/mol |
Nom IUPAC |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid |
InChI |
InChI=1S/C11H17N3O2S.ClHO4/c1-5-15-6-2-13(1)10-9-17-11(12-10)14-3-7-16-8-4-14;2-1(3,4)5/h9H,1-8H2;(H,2,3,4,5) |
Clé InChI |
ZSCLCDLXTPZGLO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CSC(=N2)N3CCOCC3.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)

![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
